1,3-Diphenylguanidine hydrobromide
Overview
Description
1,3-Diphenylguanidine (DPG) is a chemical compound with a guanidine structure substituted with phenyl groups. It has been studied for various applications, including as a catalyst and in the synthesis of other compounds. DPG has distinguishable polar and apolar groups, which allow it to self-assemble through π–π type interactions and exhibit high conformational flexibility .
Synthesis Analysis
DPG has been utilized in the synthesis of complex molecules. For instance, it has been used for the carboxylative cyclization of homopropargyl amines with CO2 under ambient temperature and pressure, in combination with AgSbF6, to efficiently synthesize both chiral and achiral 2-oxazinones . Additionally, DPG has been involved in the synthesis of hybrid host–guest aluminophosphates, where its ability to self-assemble was crucial for the formation of a new AlPO framework material .
Molecular Structure Analysis
The molecular structure of DPG-related compounds has been characterized using various techniques. For example, the crystal structure of a related compound, 1,1,3,3-tetramethyl-2-phenyl-2-(2',6'-diphenyl-4'-pyrylio)guanidinium diperchlorate, was determined to be monoclinic with specific space group parameters . The structure of DPG itself in solution has been shown to exist in the form of an asymmetric tautomer, similar to its solid-state structure .
Chemical Reactions Analysis
DPG's multifunctionality is critical to its reactivity. In the reported carboxylative cyclization reaction, DPG's role as a catalyst was essential for the reaction's success . Furthermore, the synthesis of magnesium aryloxide complexes involved reactions with 1,1,3,3-tetramethylguanidine, a related compound, which highlights the reactivity of guanidine derivatives in forming coordination complexes .
Physical and Chemical Properties Analysis
The physical and chemical properties of DPG and its derivatives have been extensively studied. For instance, the luminescence properties of arsenic(III) and antimony(III) halide complexes with N,N'-diphenylguanidine were investigated, revealing their ability to luminesce at different temperatures . The conformational properties of N,N'-diphenylguanidine and its N-methylated derivatives were also explored to construct water-soluble oligomers with multilayered aromatic structures .
Reproductive Toxicology Case Study
A study on the reproductive toxicology of DPG showed that it induces time- and dose-dependent morphologically anomalous sperm in mice and hamsters. Chronic exposure to DPG also led to significant decreases in sperm count and testicular weight, irregularly shaped seminiferous tubules, and reduced fertility indices in mice . This case study provides insight into the potential toxicological effects of DPG on reproductive health.
Scientific Research Applications
Solubility and Thermodynamic Properties
1,3-Diphenylguanidine hydrobromide has been studied for its solubility in various organic solvents across different temperatures. This research is crucial for optimizing its purification process on an industrial scale. The study found that its solubility in selected solvents increased with temperature, providing valuable data for industrial applications (Xu et al., 2016).
Role in Material Synthesis
The compound shows potential as a self-assembling structure-directing agent in synthesizing hybrid host-guest aluminophosphates. Its ability to form large supramolecular organic aggregates in aqueous solutions suggests applications in material science, particularly in creating new framework materials (Álvaro-Muñoz et al., 2014).
Application in Chemical Reactions
1,3-Diphenylguanidine hydrobromide has been utilized in the carboxylative cyclization of homopropargyl amines with CO2 at ambient temperature and pressure. This application is noteworthy in the field of synthetic chemistry, enabling efficient synthesis of both chiral and achiral 2-oxazinones, a significant advancement in organic synthesis (Gao et al., 2019).
Environmental Applications
The compound has been researched for its potential in environmental applications, such as the absorption of 1,3-diphenylguanidine from aqueous solutions using nanoporous carbons derived from poly(ethylene)terephthalate (PET) waste. This study highlights its significance in addressing environmental pollution and human health concerns (Ding et al., 2020).
Electropolymerization Studies
The electropolymerization of 1,3-diphenylguanidine has been investigated in various non-aqueous solvents. This research is essential in understanding the polymerization behavior of the compound and its potential applications in developing new polymeric materials (Kiss et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1,2-diphenylguanidine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.BrH/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;/h1-10H,(H3,14,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSESGJJGBBAHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=NC2=CC=CC=C2)N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00916733 | |
Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diphenylguanidine hydrobromide | |
CAS RN |
93982-96-8 | |
Record name | N,N′-Diphenylguanidine hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93982-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Diphenylguanidine monohydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093982968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Diphenylguanidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00916733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenylguanidine monohydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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